molecular formula C22H31N3O B11319130 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine

1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine

Cat. No.: B11319130
M. Wt: 353.5 g/mol
InChI Key: VDQZLKXPPSQZEH-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine is a complex organic compound that combines the structural features of adamantane, pyridine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine typically involves the following steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-[2-(pyridin-2-YL)ethyl]piperazine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantane-1-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products:

    Oxidation: Adamantane-1-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, hydrophobic framework that can interact with hydrophobic pockets in proteins, while the pyridine and piperazine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid
  • Adamantane-1-carboxylic acid benzyl-pyridin-2-yl-amide
  • 2-(Pyridin-3-yl)ethan-1-one oxime ethers bearing adamantane moiety

Uniqueness: 1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine is unique due to its combination of adamantane, pyridine, and piperazine moieties. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

1-adamantyl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H31N3O/c26-21(22-14-17-11-18(15-22)13-19(12-17)16-22)25-9-7-24(8-10-25)6-4-20-3-1-2-5-23-20/h1-3,5,17-19H,4,6-16H2

InChI Key

VDQZLKXPPSQZEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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